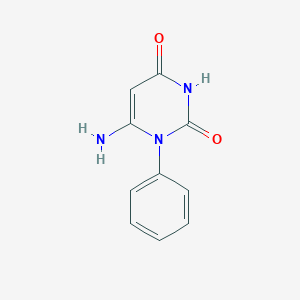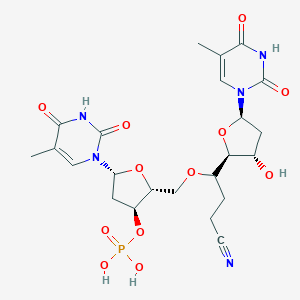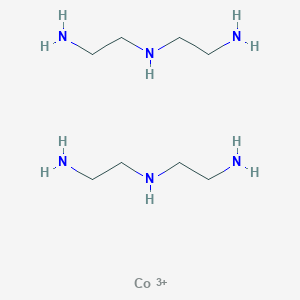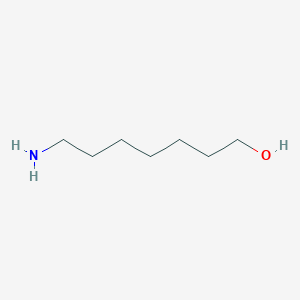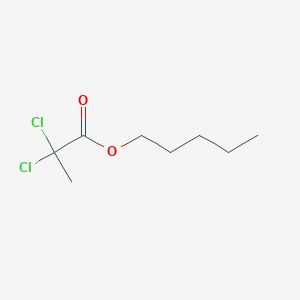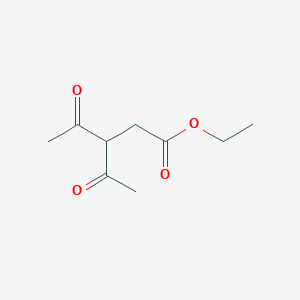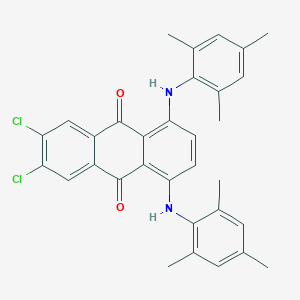
6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone (DTAQ) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of anthraquinone and is commonly used as a fluorescent dye in biological staining and imaging. DTAQ has also been studied extensively for its potential therapeutic applications due to its ability to inhibit certain enzymatic activities and induce oxidative stress in cancer cells.
Mecanismo De Acción
6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone inhibits the activity of topoisomerase II by binding to the enzyme and preventing it from carrying out its normal functions. This leads to the accumulation of DNA strand breaks and ultimately cell death. 6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone also induces oxidative stress in cancer cells by generating reactive oxygen species (ROS) that cause damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects:
6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone has been found to have both biochemical and physiological effects on cancer cells. It induces oxidative stress and DNA damage, leading to apoptosis or cell death. 6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone has several advantages for use in lab experiments. It is a highly specific inhibitor of topoisomerase II, making it a valuable tool for studying the enzyme's function. 6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone also has fluorescent properties, making it useful for biological imaging and staining. However, 6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone can be toxic to cells at high concentrations, limiting its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone. One potential application is in the development of new cancer therapies. 6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone has shown promising results in preclinical studies and may be a valuable addition to current treatment options. Additionally, 6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone's fluorescent properties make it a useful tool for studying cellular processes such as autophagy and mitophagy. Further research is needed to fully understand the mechanisms of action of 6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone and its potential applications in various fields of study.
Métodos De Síntesis
6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone can be synthesized through a multi-step process that involves the reaction of 2,4,6-trimethylaniline with 1,4-dichloroanthraquinone in the presence of a catalyst such as aluminum chloride. The resulting product can then be purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone has also been found to induce oxidative stress in cancer cells, leading to apoptosis or cell death. Additionally, 6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone has been used as a fluorescent dye in biological imaging and staining, particularly in the visualization of lysosomes and mitochondria.
Propiedades
Número CAS |
18038-98-7 |
|---|---|
Nombre del producto |
6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone |
Fórmula molecular |
C32H28Cl2N2O2 |
Peso molecular |
543.5 g/mol |
Nombre IUPAC |
6,7-dichloro-1,4-bis(2,4,6-trimethylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C32H28Cl2N2O2/c1-15-9-17(3)29(18(4)10-15)35-25-7-8-26(36-30-19(5)11-16(2)12-20(30)6)28-27(25)31(37)21-13-23(33)24(34)14-22(21)32(28)38/h7-14,35-36H,1-6H3 |
Clave InChI |
CJKCVIQDKUVJTL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4C)C)C)C(=O)C5=CC(=C(C=C5C3=O)Cl)Cl)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4C)C)C)C(=O)C5=CC(=C(C=C5C3=O)Cl)Cl)C |
Otros números CAS |
18038-98-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




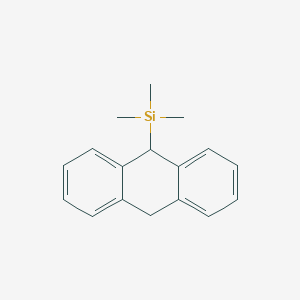

![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)

